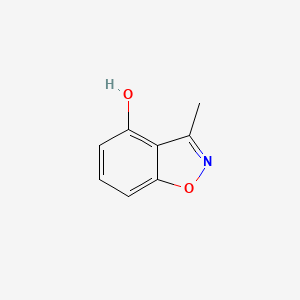
3-Methyl-1,2-benzisoxazol-4-ol
Overview
Description
3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .Scientific Research Applications
Synthesis of Trisubstituted Isoxazoles
Isoxazoles, including derivatives like 3-Methyl-benzo[d]isoxazol-4-ol , are significant in synthetic chemistry for creating trisubstituted variants. These compounds are challenging to synthesize through other methods, but recent advancements have provided effective techniques for their production .
Antifungal Applications
Derivatives of isoxazole have been synthesized and tested for antifungal activities. Compounds similar to 3-Methyl-benzo[d]isoxazol-4-ol have shown efficacy against fungi like B. cinerea and R. cerealis, indicating potential use in agricultural fungicides or pharmaceutical antifungals .
Drug Discovery
Isoxazole moieties are common in many commercially available drugs. The presence of an isoxazole ring, as found in 3-Methyl-benzo[d]isoxazol-4-ol , can be crucial for the pharmacological properties of a drug, making it a valuable scaffold in medicinal chemistry .
Acetylcholinesterase Inhibition
Research has shown that isoxazole derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurological functions. Compounds like 3-Methyl-benzo[d]isoxazol-4-ol could potentially be used in treating neurodegenerative diseases such as Alzheimer’s .
properties
IUPAC Name |
3-methyl-1,2-benzoxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWESZXKFJXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC(=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-4-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


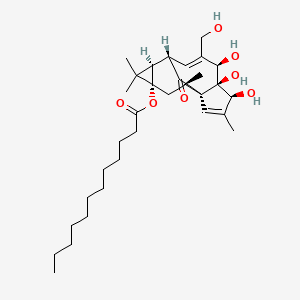
![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)

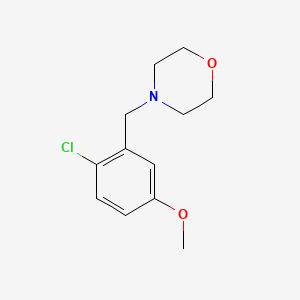

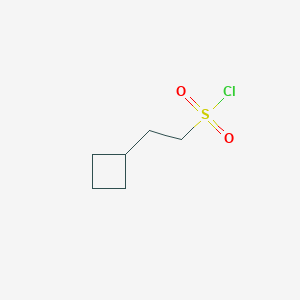

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)

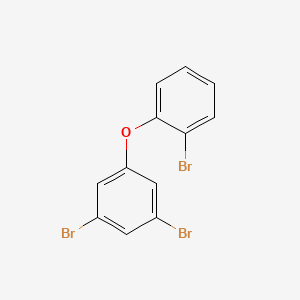
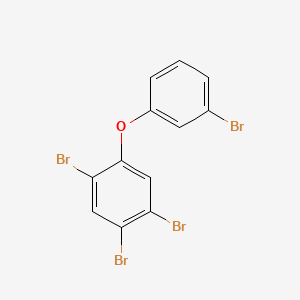
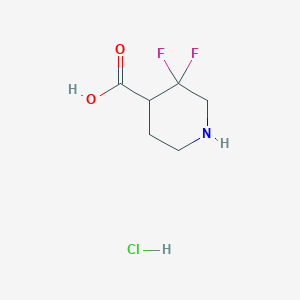
![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)